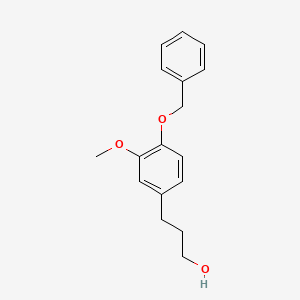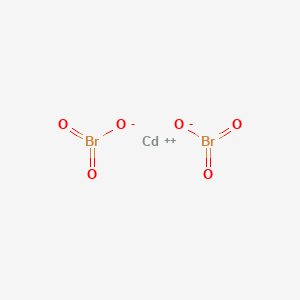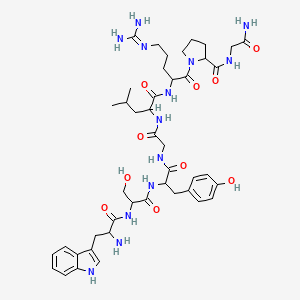
Prosomatostatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prosomatostatin is a peptide hormone found in mammals, birds, and fish. It is a member of the somatostatin family and is closely related to somatostatin, which is a peptide hormone that regulates several biological processes, including growth, metabolism, and digestion. Prosomatostatin has been found to have a variety of effects on the body, ranging from its role in regulating the release of hormones to its involvement in the regulation of cell growth and differentiation.
Wissenschaftliche Forschungsanwendungen
Endocrine Regulation
Prosomatostatin is processed to form two peptides, somatostatin-14 and somatostatin-28 . These peptides play a crucial role in the endocrine system by repressing the secretion of growth hormone . They are also involved in the regulation of glucagon and insulin synthesis in the pancreas .
Neurotransmission
Somatostatin, derived from prosomatostatin, affects rates of neurotransmission in the central nervous system . This makes it a significant area of study in neuroscience research.
Cell Proliferation
Somatostatin influences the proliferation of both normal and tumorigenic cells . This suggests that prosomatostatin could have potential applications in cancer research and treatment.
Immunohistochemistry
Anti-somatostatin antibodies, which detect somatostatin derived from prosomatostatin, are used in immunohistochemistry . This technique is used to visualize the distribution and localization of biomarkers and differentially expressed proteins in cells and tissues .
Western Blot
In the field of molecular biology, anti-somatostatin antibodies are used in Western blotting . This technique is used to detect specific proteins in a sample of tissue homogenate or extract .
Flow Cytometry
Flow cytometry, a technique used to measure the physical and chemical characteristics of a population of cells or particles, also uses anti-somatostatin antibodies . This suggests that prosomatostatin has applications in cell biology research.
Immunocytochemistry
Anti-prosomatostatin antibodies can be used in immunocytochemistry . This technique is used to study the distribution of proteins, glycans, and small biological and non-biological molecules within cells and tissues .
ELISA
Enzyme-linked immunosorbent assay (ELISA), a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones, also uses anti-somatostatin antibodies . This suggests that prosomatostatin has potential applications in biochemical research.
Wirkmechanismus
Target of Action
Prosomatostatin, a precursor to somatostatin, primarily targets the endocrine system . It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon . It is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary .
Mode of Action
The actions of prosomatostatin are mediated via signaling pathways of G protein-coupled somatostatin receptors . Prosomatostatin undergoes endoproteolytic cleavage to form two active forms, somatostatin-14 and somatostatin-28 . These forms interact with their targets, leading to changes in hormone secretion .
Biochemical Pathways
Prosomatostatin affects several biochemical pathways. It originates from pre-prosomatostatin and is processed to a shorter form, i.e., somatostatin-14, and a longer form, i.e., somatostatin-28 . These peptides repress growth hormone secretion and are involved in the regulation of glucagon and insulin synthesis in the pancreas .
Pharmacokinetics
Somatostatin, which is derived from prosomatostatin, is known to have a very short half-life, necessitating continuous intravenous infusion . This suggests that prosomatostatin may also have a short half-life and rapid clearance from the body.
Result of Action
The result of prosomatostatin’s action is the inhibition of several hormones. It suppresses the release of growth hormone, insulin, and glucagon . This leads to a decrease in these hormones in the body, affecting various physiological processes such as growth and glucose metabolism.
Action Environment
The action of prosomatostatin can be influenced by environmental factors. For instance, fasting plasma concentration of N-terminal fragment prosomatostatin (NT-proSST) is associated with the development of diabetes, coronary artery disease (CAD), and mortality . This suggests that the body’s metabolic state and overall health can impact the efficacy and stability of prosomatostatin.
Eigenschaften
IUPAC Name |
37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prosomatostatin | |
CAS RN |
73032-94-7 |
Source


|
| Record name | Somatostatin-28 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073032947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

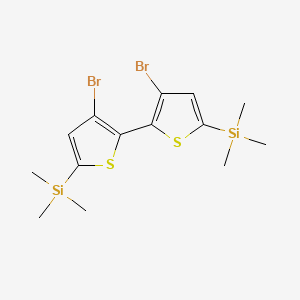
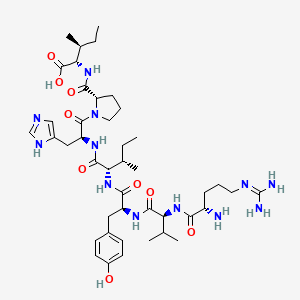

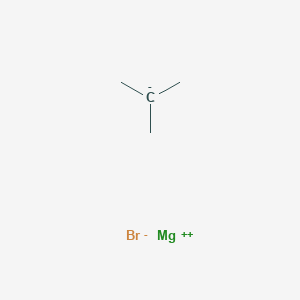


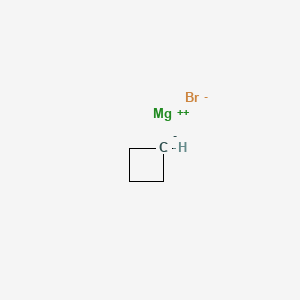
![7-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1591142.png)



